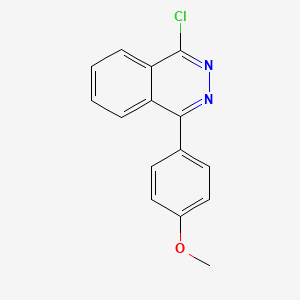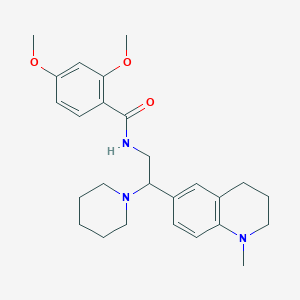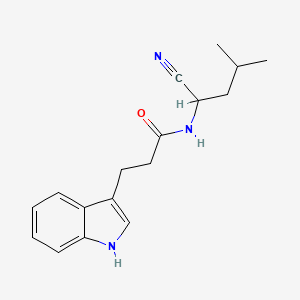![molecular formula C17H17NO3 B2963418 1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid CAS No. 130654-11-4](/img/structure/B2963418.png)
1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring’s saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile was achieved through the reaction of L-proline with chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of “1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is one of the most significant features of this compound due to the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors . The reactivity of the carboxylic acid derivatives towards a nucleophilic substitution reaction is one of the key aspects to consider .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of naphthalene derivatives, including pyrrolidine-based compounds, have been fundamental in understanding their chemical properties and potential applications. For instance, Yin et al. (2006) synthesized a compound closely related to the one and analyzed its crystal structure, revealing dimer formation through hydrogen bonding (Yin, Zhen-ming, Wang, Jian-ying, 2006). This kind of study is crucial for the development of materials with specific molecular architectures.
Conducting Polymers
Derivatives of pyrrolidine and naphthalene have been explored for their potential in creating conducting polymers. Sotzing et al. (1996) investigated derivatized bis(pyrrol-2-yl) arylenes, including a compound similar to the query, for electropolymerization to yield polymers with low oxidation potentials, indicating stability in their conducting form (Sotzing, G., Reynolds, J., Katritzky, A., et al., 1996). Such materials are of interest for electronic and optoelectronic applications.
Metal-Organic Frameworks (MOFs)
The use of naphthalene and pyrrolidine derivatives in constructing metal-organic frameworks (MOFs) has been explored, showing potential in gas storage, catalysis, and sensing applications. Zhang et al. (2014) synthesized MOFs using a pyridine-acylamide ligand and carboxylate ligands, revealing how the structural characteristics of the ligands influence the MOFs' construction and properties, including thermostability and photoluminescence (Zhang, Xiao-min, Ning, Yong-Xia, Meng, L., et al., 2014).
Sensing Applications
Naphthalene and pyrrolidine derivatives have been incorporated into sensors for detecting volatile organic compounds (VOCs) and metal ions. For example, Zhan et al. (2019) developed a luminescent Eu-MOF based on naphthalene-1,4-dicarboxylic acid and other ligands for selective sensing of trivalent metal ions and PO43- ions, demonstrating high selectivity and recyclability (Zhan, Zhiying, Liang, Xiaoyu, Zhang, Xiaolei, et al., 2019).
Mechanism of Action
The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its target. For instance, some pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
Future Directions
The future directions in the research of pyrrolidine derivatives include the design and development of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .
properties
IUPAC Name |
1-(2-naphthalen-2-ylacetyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(18-9-3-6-15(18)17(20)21)11-12-7-8-13-4-1-2-5-14(13)10-12/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBESKXQSWXHBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC3=CC=CC=C3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2963335.png)
![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2963336.png)
![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963337.png)
![3,3-Dimethyl-4-[1-(4-methyl-3-methylsulfonylbenzoyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2963338.png)
![Ethyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2963339.png)

amino}acetic acid](/img/structure/B2963344.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B2963347.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2963349.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2963350.png)


![(4-Methylthiophen-2-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2963357.png)
![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2963358.png)